N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride
Description
N-[(Naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a piperidine derivative with a naphthalene substituent. Its structure consists of a piperidine ring linked to a naphthalen-1-ylmethyl group via an amine bond, with two hydrochloride counterions enhancing solubility.
Properties
Molecular Formula |
C16H22Cl2N2 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-18-15-8-4-10-17-12-15;;/h1-3,5-7,9,15,17-18H,4,8,10-12H2;2*1H |
InChI Key |
AFVHLEYWLJXTFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride typically involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different piperidine derivatives .
Scientific Research Applications
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies have shown that it can affect cell signaling, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
The naphthalene moiety in the target compound distinguishes it from analogs with simpler aryl groups. Key comparisons include:
Key Observations :
- Chirality : Enantiomers like (R)- and (S)-isopropyl derivatives show distinct biological profiles, suggesting the target compound’s stereochemistry could critically influence activity .
AChE/BChE Inhibition:
Compounds with nitro and aryl groups (e.g., 5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine) exhibit AChE inhibition (IC₅₀ values in µM range) via interactions with the enzyme’s catalytic site. The naphthalene group in these analogs enhances binding affinity due to hydrophobic interactions .
Antiviral Potential:
SARS-CoV-2 inhibitors like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4 in ) share structural motifs with the target compound. The naphthalene moiety likely contributes to viral protease inhibition by occupying hydrophobic pockets .
Physicochemical Properties
Solubility and Stability:
- Dihydrochloride salts : The target compound and its analogs (e.g., [334618-23-4] and [334618-07-4]) exhibit enhanced water solubility compared to free bases, critical for bioavailability .
- Melting Points : Naphthalene-containing compounds (e.g., 3i–3q in ) show higher melting points (150–250°C) due to rigid aromatic systems, whereas alkyl-substituted analogs (e.g., isopropyl derivatives) have lower melting points .
Biological Activity
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound characterized by its unique combination of a naphthalene ring and a piperidine moiety. This compound, with the CAS number 2731006-85-0, has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₅H₁₈Cl₂N₂
- Molecular Weight : 313.3 g/mol
- Physical State : Solid, typically available as a dihydrochloride salt.
The synthesis of this compound generally involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine, followed by conversion to its dihydrochloride form using hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. This compound may modulate the activity of various biological targets, leading to diverse pharmacological effects.
Pharmacological Applications
Research indicates that compounds similar to this compound have shown promise in several areas:
- Neuropharmacology : The compound may act as a modulator for neurotransmitter receptors, particularly histamine receptors.
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Histamine Receptor Antagonism : A study on related compounds showed that certain derivatives exhibited high affinity for histamine H₃ receptors, with some achieving nanomolar affinity levels (e.g., 12.5 nM) and significant inhibitory activity against acetylcholinesterase (AChE) enzymes .
- Antimicrobial Testing : In vitro assays on piperidine derivatives revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Affinity (K_i) |
|---|---|---|---|
| Naphthalene | C₁₀H₈ | Antimicrobial | N/A |
| Piperidine | C₅H₁₁N | Neuroactive | N/A |
| N-[benzyl]-piperidine | C₁₁H₁₅N | Antihistaminic | 44.1 nM |
The unique structural features of this compound contribute to its distinct biological properties compared to other piperidine and naphthalene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
